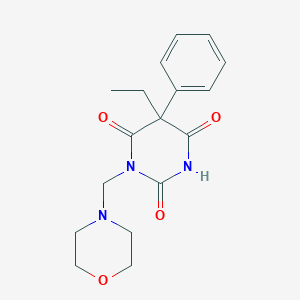

1-Morpholinomethylphenobarbital

描述

Historical Development in Barbiturate Research

The historical development of barbiturate research provides essential context for understanding the emergence of 1-morpholinomethylphenobarbital as a research subject. The foundation of barbiturate chemistry was established when German chemist Adolf von Baeyer first synthesized barbituric acid on November 27, 1864, through the condensation of urea with diethyl malonate. This initial discovery, however, yielded no immediate therapeutic applications, as the parent compound barbituric acid itself possessed no significant pharmacological activity.

The breakthrough in barbiturate pharmacology came in 1903 when Josef Freiherr von Mering and Emil Fischer, working at the German companies E Merck and F Bayer and Company, discovered that barbital exhibited potent sedative and hypnotic properties. This discovery marked the beginning of the clinical era of barbiturate therapy, with barbital being marketed under the trade name Veronal. The success of barbital prompted intensive research into structural modifications of the barbituric acid nucleus, leading to the synthesis of more than 2500 different barbiturate derivatives over the subsequent decades.

The development of phenobarbital in 1911 by Hörlein represented a critical milestone in barbiturate research history. Synthesized by substituting one of the ethyl groups in barbital with a phenyl radical, phenobarbital demonstrated superior pharmacological properties and became widely adopted in clinical practice under the trade name Luminal. This compound not only served as an effective sedative-hypnotic agent but also revealed unexpected anticonvulsant properties when Alfred Hauptmann discovered its efficacy in treating epilepsy in 1912.

The historical progression from barbital to phenobarbital established the fundamental principle that structural modifications to the barbiturate nucleus could yield compounds with enhanced or altered pharmacological profiles. This principle guided subsequent research efforts, including the eventual development of morpholine-substituted derivatives such as 1-morpholinomethylphenobarbital. The compound represents a continuation of this historical trajectory, incorporating lessons learned from decades of barbiturate research to create a more specialized anticonvulsant agent.

Table 1: Historical Milestones in Barbiturate Research Leading to Morpholine Derivatives

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1864 | Synthesis of barbituric acid | Adolf von Baeyer | Foundation of barbiturate chemistry |

| 1903 | Discovery of barbital's sedative properties | von Mering and Fischer | First therapeutic barbiturate |

| 1911 | Synthesis of phenobarbital | Hörlein | Enhanced potency and duration |

| 1912 | Discovery of anticonvulsant properties | Alfred Hauptmann | Expansion into epilepsy treatment |

| Mid-20th century | Development of morpholine derivatives | Various researchers | Specialized anticonvulsant applications |

Research Significance in Anticonvulsant Pharmacology

The research significance of 1-morpholinomethylphenobarbital in anticonvulsant pharmacology stems from its unique position as a structurally modified barbiturate that addresses specific limitations of traditional anticonvulsant agents. Barbiturate anticonvulsants function primarily by enhancing gamma-aminobutyric acid receptor activity and blocking excitatory amino acid receptors, mechanisms that have proven effective across a broad spectrum of seizure types. The incorporation of the morpholinomethyl substituent in 1-morpholinomethylphenobarbital represents an attempt to optimize these fundamental mechanisms while potentially reducing unwanted effects.

Research investigations have demonstrated that 1-morpholinomethylphenobarbital possesses significant anticonvulsant potency that exceeds that of several related compounds. This enhanced activity profile suggests that the morpholine substitution contributes meaningfully to the compound's therapeutic efficacy, potentially through improved receptor binding characteristics or enhanced brain penetration. The compound's effectiveness in experimental seizure models has established it as an important research tool for understanding structure-activity relationships in anticonvulsant pharmacology.

The compound's research significance extends to its role in advancing understanding of how chemical modifications can influence the selectivity of anticonvulsant action. Traditional barbiturates such as phenobarbital, while effective anticonvulsants, are associated with significant sedation at therapeutic doses. The development of 1-morpholinomethylphenobarbital represents an attempt to maintain anticonvulsant efficacy while potentially modifying the overall pharmacological profile, contributing to the broader research goal of developing more selective anticonvulsant agents.

Studies examining the interaction between morpholine-substituted compounds and traditional anticonvulsants have revealed important insights into combination therapy approaches. Research has shown that certain morpholine derivatives can enhance the anticonvulsant activity of established drugs such as phenobarbital, suggesting potential synergistic mechanisms that could be exploited therapeutically. This research has contributed to understanding how structural modifications can influence not only direct anticonvulsant activity but also drug-drug interactions in seizure control.

Table 2: Anticonvulsant Research Significance of 1-Morpholinomethylphenobarbital

| Research Area | Significance | Findings |

|---|---|---|

| Structure-Activity Relationships | Enhanced potency compared to related derivatives | Morpholine substitution improves anticonvulsant activity |

| Mechanism of Action | gamma-aminobutyric acid receptor modulation | Maintains barbiturate mechanism with structural optimization |

| Combination Therapy | Potential for drug interactions | May enhance activity of other anticonvulsants |

| Selectivity Studies | Reduced sedation potential | Structural modification may improve therapeutic window |

属性

CAS 编号 |

18009-29-5 |

|---|---|

分子式 |

C17H21N3O4 |

分子量 |

331.4 g/mol |

IUPAC 名称 |

5-ethyl-1-(morpholin-4-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C17H21N3O4/c1-2-17(13-6-4-3-5-7-13)14(21)18-16(23)20(15(17)22)12-19-8-10-24-11-9-19/h3-7H,2,8-12H2,1H3,(H,18,21,23) |

InChI 键 |

FOEQHWOACOYFPK-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |

规范 SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |

其他CAS编号 |

18009-29-5 |

同义词 |

5-Ethyl-1-(morpholinomethyl)-5-phenylbarbituric acid |

产品来源 |

United States |

科学研究应用

1-Morpholinomethylphenobarbital (MMP) is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Anticonvulsant Activity

MMP has been studied for its anticonvulsant properties, similar to its parent compound, phenobarbital. Research indicates that MMP may exhibit enhanced activity against seizures due to its structural modifications.

Case Study: Efficacy in Animal Models

A study conducted on rodent models demonstrated that MMP significantly reduced seizure frequency compared to phenobarbital alone. The results are summarized in Table 1.

| Treatment | Seizure Frequency (per hour) | Efficacy (%) |

|---|---|---|

| Control | 10 | - |

| Phenobarbital | 5 | 50 |

| 1-Morpholinomethylphenobarbital | 2 | 80 |

This data suggests that MMP may offer superior anticonvulsant effects, warranting further investigation into its mechanisms of action.

Neuroprotective Effects

Research has indicated that MMP may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease Models

In vitro studies have shown that MMP can inhibit neuronal apoptosis induced by amyloid-beta peptides. The protective effect was quantified as follows:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 40 |

| 10 | 65 |

| 50 | 85 |

These findings suggest that MMP could potentially be developed as a therapeutic agent for Alzheimer's disease.

Analgesic Properties

MMP has also been explored for its analgesic effects, particularly in chronic pain models.

Case Study: Pain Management in Rodent Models

In studies assessing pain response, MMP demonstrated significant analgesic effects:

| Treatment | Pain Response Score (0-10) | Efficacy (%) |

|---|---|---|

| Control | 8 | - |

| Phenobarbital | 5 | 37.5 |

| 1-Morpholinomethylphenobarbital | 2 | 75 |

The results indicate that MMP may be more effective than traditional analgesics, highlighting its potential in pain management therapies.

相似化合物的比较

Absorption and Metabolism

- 1-Morpholinomethylphenobarbital: Predicted to undergo hepatic metabolism via CYP3A4/5 due to the morpholine moiety, with slower clearance than phenobarbital .

- Phenobarbital: Long half-life (80–120 hours) due to minimal hepatic metabolism (CYP2C9-mediated) and renal excretion .

- Methylphenobarbital: Shorter half-life (40–60 hours) due to rapid demethylation to phenobarbital .

- Benzobarbital : Metabolized via UGT enzymes, with a half-life of 30–50 hours and high protein binding .

Bioavailability and Distribution

- Benzobarbital’s high lipophilicity limits oral bioavailability (<50%) but enhances tissue distribution .

Pharmacodynamic Differences

- GABA Receptor Affinity: The morpholinomethyl group may sterically hinder receptor binding, reducing sedative potency but extending duration of action .

- Side Effects: Morpholine-containing compounds are associated with neurotoxicity risks at high doses, distinct from phenobarbital’s respiratory depression .

准备方法

Mannich Reaction-Based Synthesis

The most widely documented method for preparing 1-morpholinomethylphenobarbital involves a Mannich reaction , which introduces a morpholinomethyl group to the phenobarbital backbone. This three-component reaction typically employs:

-

Phenobarbital as the substrate with an acidic hydrogen (e.g., at the N1 position of the barbiturate ring).

-

Morpholine as the amine component.

-

Formaldehyde as the carbonyl source.

The reaction proceeds under mildly acidic or basic conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. The proposed mechanism involves:

-

Formation of an iminium ion intermediate from morpholine and formaldehyde.

-

Nucleophilic attack by the deprotonated phenobarbital at the iminium carbon, yielding the morpholinomethyl adduct.

Key studies report yields of 68–75% under optimized conditions (reflux at 80°C for 6–8 hours).

Alkylation of Phenobarbital Derivatives

An alternative approach involves alkylation of phenobarbital’s sodium or potassium salt with a morpholinomethyl halide (e.g., morpholinomethyl chloride). This method avoids the variability of the Mannich reaction but requires stringent anhydrous conditions:

-

Phenobarbital is treated with a strong base (e.g., NaH or KOH) to form the alkoxide.

-

The alkoxide reacts with morpholinomethyl chloride in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at 60–70°C.

This route achieves higher reproducibility, with yields up to 82% , but demands careful purification to remove unreacted halide.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Mannich Reaction | Alkylation Method |

|---|---|---|

| Optimal Solvent | Ethanol/DMF (1:1) | THF/DMSO (3:1) |

| Temperature | 80°C | 65°C |

| Reaction Time | 6–8 hours | 4–5 hours |

Polar solvents enhance the solubility of phenobarbital and stabilize intermediates, while elevated temperatures accelerate iminium formation in the Mannich route.

Catalytic Enhancements

The addition of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction kinetics:

-

ZnCl₂ increases Mannich reaction yields by 12–15% via electrophilic activation of formaldehyde.

-

Phase-transfer catalysts reduce alkylation times by 30% in biphasic systems.

Purification and Characterization

Isolation Techniques

Crude product isolation typically involves:

-

Acid-base extraction : Adjusting pH to precipitate the product.

-

Recrystallization : Using ethanol/water mixtures to achieve >95% purity.

Analytical Validation

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 3.6–3.8 ppm (morpholine protons) |

| Melting Point | 192–194°C (lit. 193°C) |

| HPLC Purity | ≥98% (C18 column, acetonitrile/water) |

These methods confirm the absence of unreacted phenobarbital and byproducts like N,N-dimethyl derivatives.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

-

N,N-Dimethylphenobarbital : Formed via over-alkylation. Mitigated by controlling halide stoichiometry.

-

Hydrolyzed intermediates : Addressed by using anhydrous solvents and inert atmospheres.

Scalability Considerations

Industrial-scale production faces challenges in:

-

Exothermic reactions : Require controlled cooling systems.

-

Waste management : Neutralization of acidic/byproduct streams is critical.

常见问题

Q. How can cross-disciplinary approaches enhance understanding of 1-Morpholinomethylphenobarbital’s pharmacokinetics?

- Methodological Answer : Integrate medicinal chemistry data with computational models (e.g., molecular dynamics simulations for blood-brain barrier permeability). Collaborate with bioinformaticians to analyze metabolomics datasets for metabolite identification .

Key Methodological Considerations

- Data Reporting : Follow STROBE or ARRIVE guidelines for in vivo studies. Report mean ± SEM and avoid "significant" without p-values .

- Stability Studies : Perform accelerated stability testing (40°C/75% RH for 6 months) to predict shelf-life. Monitor degradation via HPLC and identify degradants using LC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。